molecular formula C18H14N4OS B294762 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294762
M. Wt: 334.4 g/mol
InChI Key: VPAXIVMOONAONE-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MPTT, is a compound that has been the subject of scientific research due to its potential for various applications. MPTT is a heterocyclic compound that contains a triazole and thiadiazole ring system. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In animal studies, 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by increasing the levels of antioxidant enzymes. In addition, 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have hepatoprotective effects by reducing liver damage caused by toxins.

Advantages and Limitations for Lab Experiments

6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using various methods. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various fields.

Future Directions

There are several future directions for the study of 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action in order to optimize its use in various fields. Another direction is to study its potential use as a fluorescent probe in materials science. In addition, further studies are needed to determine its potential toxicity and environmental impact.

Synthesis Methods

6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using various methods such as the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form 4-methoxyphenylhydrazine, which is then reacted with 2-bromoacetophenone to form 6-(2-bromoacetyl)-4-methoxyphenylhydrazine. The reaction of this intermediate with thiosemicarbazide and sodium methoxide leads to the formation of 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. In agriculture, 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a pesticide due to its insecticidal properties. In materials science, 6-[2-(4-Methoxyphenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use as a fluorescent probe.

properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4OS/c1-23-15-10-7-13(8-11-15)9-12-16-21-22-17(19-20-18(22)24-16)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

VPAXIVMOONAONE-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.